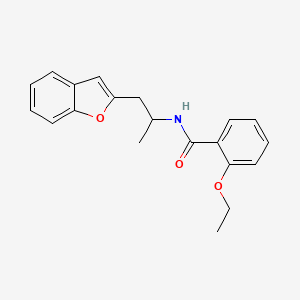

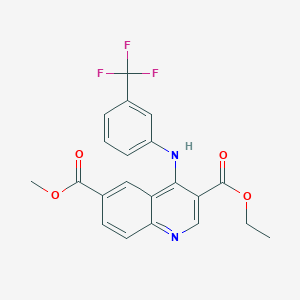

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

I have conducted a search to gather information on the scientific research applications of “3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate”. Below is a comprehensive analysis focusing on unique applications, each presented in a separate section with a clear and descriptive heading.

Anti-HIV Activity

Indole derivatives, which are structurally similar to quinoline derivatives, have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown potential as anti-HIV-1 agents .

Intramolecular Hydrogen Bonding Studies

Research has been conducted on the existence of intramolecular hydrogen bonding within similar compounds. These studies can provide insights into the stability and reactivity of pharmaceuticals .

Fungicidal Activity

Trifluoromethyl-substituted pyridine derivatives, which share a common functional group with the compound , have shown higher fungicidal activity than other derivatives. This suggests potential applications in agriculture as fungicides .

Pharmaceutical Synthesis

The trifluoromethyl group is significant in pharmaceuticals. It has been used in the synthesis of various FDA-approved drugs, indicating that our compound could be a precursor or intermediate in drug synthesis .

Cost Reduction in Production

The trifluoromethyl group’s derivatives can be recycled in production processes to reduce overall costs. This application is particularly relevant in industrial chemistry where cost-efficiency is crucial .

Radical Trifluoromethylation

The trifluoromethyl group plays an important role in radical trifluoromethylation, which is used in the synthesis of pharmaceuticals, agrochemicals, and materials. This indicates that our compound could be involved in radical chemistry applications .

作用机制

Target of Action

Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in their function. The -CF3 group in the compound can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the inhibition of the reverse transcriptase enzyme .

Biochemical Pathways

Compounds with similar structures have been found to incite themitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 .

Pharmacokinetics

The presence of the -cf3 group in the compound may influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

The result of the compound’s action at the molecular and cellular level is the initiation of cell death via the mitochondrial apoptotic pathway . This is achieved through the up-regulation of Bax and down-regulation of Bcl2, leading to the activation of Caspase 3 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is water-soluble and may spread in water systems . This solubility can influence its distribution in the body and its interaction with its targets. Furthermore, the presence of the -CF3 group can enhance the compound’s stability and potency .

属性

IUPAC Name |

3-O-ethyl 6-O-methyl 4-[3-(trifluoromethyl)anilino]quinoline-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-3-30-20(28)16-11-25-17-8-7-12(19(27)29-2)9-15(17)18(16)26-14-6-4-5-13(10-14)21(22,23)24/h4-11H,3H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYHPTWXAKLHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)

![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)

![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)